molecular formula C7H13NS B13626766 2-Thia-7-azaspiro[4.4]nonane

2-Thia-7-azaspiro[4.4]nonane

Cat. No.: B13626766
M. Wt: 143.25 g/mol
InChI Key: OCRHRSROOZDUMT-UHFFFAOYSA-N
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Description

2-Thia-7-azaspiro[4.4]nonane is a heterocyclic compound that features a spiro linkage between a thiazolidine and a piperidine ring. This unique structure imparts interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-7-azaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiazolidine derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Thia-7-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-Thia-7-azaspiro[4.4]nonane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Thia-7-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thia-7-azaspiro[4.4]nonane-6,8-dione
  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

Uniqueness

This compound is unique due to its spiro linkage and the presence of both sulfur and nitrogen atoms in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

2-thia-7-azaspiro[4.4]nonane

InChI

InChI=1S/C7H13NS/c1-3-8-5-7(1)2-4-9-6-7/h8H,1-6H2

InChI Key

OCRHRSROOZDUMT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCSC2

Origin of Product

United States

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